4,5-Dihydroimidazo[1,5-a]quinoxaline
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Overview
Description
4,5-Dihydroimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroimidazo[1,5-a]quinoxaline can be achieved through several methods. One common approach involves the condensation of ketones with ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole. This reaction proceeds via a modified Pictet–Spengler reaction under microwave irradiation, which significantly reduces the reaction time to about 20 minutes .
Another method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine (III) dicyclohexanecarboxylate and an iridium catalyst under visible light . This method yields both 4-cyclohexylimidazo[1,2-a]quinoxaline and 4-cyclohexylimidazo[1,5-a]quinoxaline as products.
Industrial Production Methods: Industrial production of this compound typically involves scalable methods such as the use of ionic liquid-supported synthesis. This method allows for easy purification through simple precipitation and filtration, avoiding time-consuming chromatographic separations .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Aromatic nucleophilic substitution of halogen atoms in the compound can lead to the formation of various derivatives.
Major Products: The major products formed from these reactions include aromatic derivatives of imidazo[1,5-a]quinoxaline, which are of significant interest due to their potential biological activities .
Scientific Research Applications
4,5-Dihydroimidazo[1,5-a]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydroimidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions lead to its diverse biological effects, including anticancer and neuroprotective activities.
Comparison with Similar Compounds
Imidazo[1,2-a]quinoxaline: Another member of the imidazoquinoxaline family, known for its antiallergic and anticonvulsant properties.
Pyrrolo[1,2-a]quinoxaline: Exhibits similar biological activities and is used in the development of pharmaceuticals.
Uniqueness: 4,5-Dihydroimidazo[1,5-a]quinoxaline is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act on multiple molecular targets makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
512847-94-8 |
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Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
4,5-dihydroimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H9N3/c1-2-4-10-9(3-1)12-6-8-5-11-7-13(8)10/h1-5,7,12H,6H2 |
InChI Key |
GZGCTIXIODMQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=CN2C3=CC=CC=C3N1 |
Origin of Product |
United States |
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